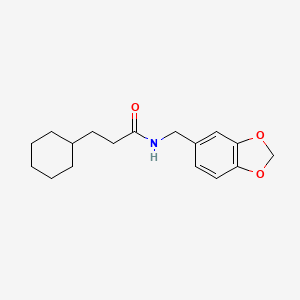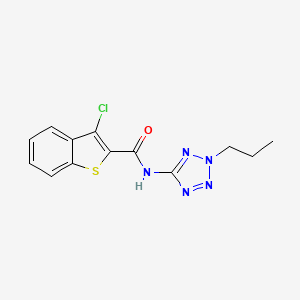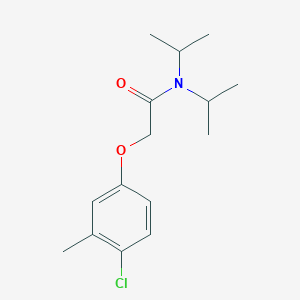
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclohexylpropanamide is a chemical compound that falls under the category of benzamide derivatives. These compounds are of significant interest due to their varied chemical and physical properties, which allow for numerous applications in different fields such as materials science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to this compound, generally involves acylation reactions or 1,3-dipolar cycloaddition processes. For example, benzamides can be synthesized through direct acylation reactions of corresponding amines or by employing condensation reactions under catalyst-free conditions. The procedures can vary based on the specific functional groups and the desired products (Younes et al., 2020), (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, which provides detailed information on the crystalline structure and molecular geometry. Studies show that these compounds can form complex hydrogen bonding interactions and exhibit varying crystal packing depending on their substitution patterns (Sharma et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including cyclization, Wittig reactions, and reactions under mass-spectrometric conditions. These reactions are influenced by the nature of the substituents and the reaction conditions. For instance, cyclization of benzamide compounds can lead to the formation of different heterocyclic structures depending on the catalysts and reagents used (Kazaryants et al., 2011).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline structure, can significantly vary based on their molecular structure. X-ray diffraction studies provide insights into the solid-state properties, crystal packing, and hydrogen bonding interactions, which in turn influence the physical characteristics of these compounds (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound and related benzamide derivatives include reactivity patterns, stability, and chemical transformations. These properties are determined by the functional groups present in the molecule and their interactions. Analytical techniques such as NMR, IR, and mass spectrometry are commonly used to investigate these characteristics and understand the underlying chemical behavior (Demir et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting downstream cellular processes.
Result of Action
Related compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(9-7-13-4-2-1-3-5-13)18-11-14-6-8-15-16(10-14)21-12-20-15/h6,8,10,13H,1-5,7,9,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVSIENQRITFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)
![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)

![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)


![5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid](/img/structure/B5809194.png)

